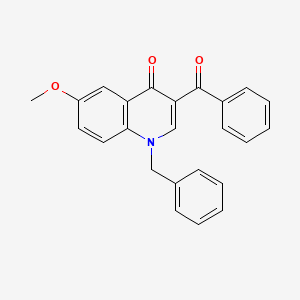

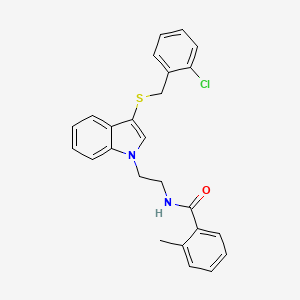

3-benzoyl-1-benzyl-6-methoxyquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-benzoyl-1-benzyl-6-methoxyquinolin-4(1H)-one, also known as BMQ or benzyloxyquinoline, is a synthetic compound that has been widely studied for its potential biological applications. It belongs to the family of quinoline alkaloids, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Cytotoxic Activity and Fluorescence Properties : Research has highlighted the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, showcasing their cytotoxic activity against various cancer cell lines and fluorescence properties (Kadrić et al., 2014). This demonstrates potential applications in cancer research and fluorescence imaging techniques.

Synthesis in Eco-friendly Conditions : Another study focused on an efficient and eco-friendly protocol for synthesizing novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. This method involves water as a solvent, indicating an interest in sustainable chemistry practices (Yadav et al., 2020).

Sigma-2 Receptor Probe Development : Another significant area of study is the development of sigma-2 receptor probes using derivatives of 3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-one. Such probes are vital in neurological and pharmacological research (Xu et al., 2005).

Anticancer Agent Synthesis : Research on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents indicates the ongoing effort to discover new and more effective cancer treatments (Redda et al., 2010).

Synthesis of Fused Heterocycles : Fournier dit Chabert et al. (2006) developed a methodology to synthesize unusual fused heterocycles from 3-aroyl-2-(2′-nitro-4′-methoxyphenyl)-benzo[b]thiophene, which could have applications in developing new pharmaceutical compounds (Fournier dit Chabert et al., 2006).

Optoelectronic Properties : A study by Wu et al. (2018) explored the optoelectronic properties of fused heteroarenes, which could have implications in materials science and electronic device manufacturing (Wu et al., 2018).

Antiproliferative Screening : The synthesis and evaluation of urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents were studied for their antiproliferative activity against cancer cell lines, highlighting the ongoing search for new cancer therapies (Perković et al., 2016).

Antioxidation and DNA-Binding Properties : Research on Er(III) complexes with Schiff-base ligands derived from 8-hydroxyquinoline-2-carboxaldehyde and aroylhydrazines showed that these complexes have strong scavenging effects for radicals and potential as anticancer drugs (Liu & Yang, 2009).

Inhibition of Tubulin Polymerization : A study on methoxy-substituted 3-formyl-2-phenylindoles revealed their ability to inhibit tubulin polymerization, an important target in cancer therapy (Gastpar et al., 1998).

Propriétés

IUPAC Name |

3-benzoyl-1-benzyl-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c1-28-19-12-13-22-20(14-19)24(27)21(23(26)18-10-6-3-7-11-18)16-25(22)15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWRHUHBMVKJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-1-benzyl-6-methoxy-1,4-dihydroquinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}propanamide](/img/structure/B2914766.png)

![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914767.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzenesulfonamide](/img/structure/B2914769.png)

![N-cyclohexyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2914776.png)

![(Z)-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2914782.png)